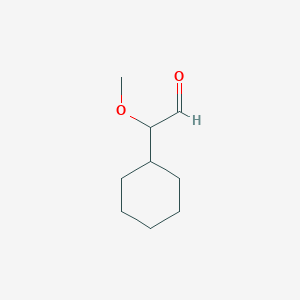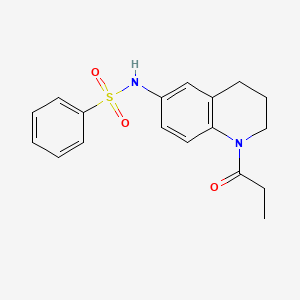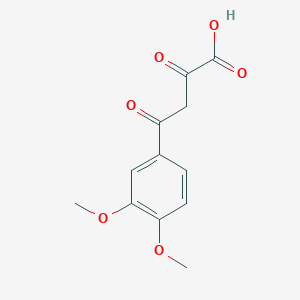
4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid is a chemical compound characterized by its molecular formula C₁₂H₁₄O₄. This compound is known for its unique structure, which includes a phenyl ring substituted with two methoxy groups and a butanoic acid backbone with two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxyphenylbutyric acid as the starting material.
Oxidation Reaction: The butyric acid undergoes oxidation to introduce the keto groups at the 2 and 4 positions of the butanoic acid chain.
Reaction Conditions: The oxidation reaction is usually carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using industrial-grade oxidizing agents and reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different structural isomers.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, dicarboxylic acids, and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives and alcohols.
Substitution Products: Substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dimethoxyphenylbutyric acid, 3,4-dimethoxyphenylacetic acid, and other phenyl-substituted butanoic acids.
Uniqueness: The presence of two keto groups in its structure distinguishes it from other similar compounds, giving it unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKSEMHMAJEIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)
![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)
![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)
![3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazinane]-2,4'-dione](/img/structure/B2825506.png)
![2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2825508.png)
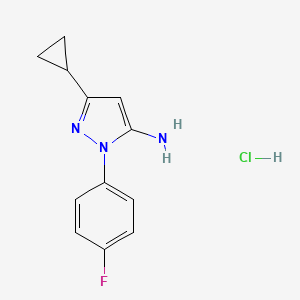

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)
![2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2825513.png)

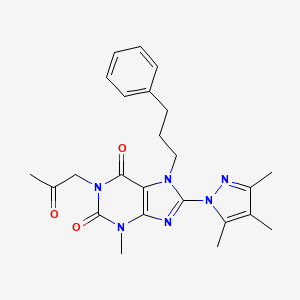
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)
